

using CHEMS in lipid nanoparticles for drug delivery

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Cholesteryl hemisuccinate

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CHEMS Material Properties and Functional Role

Cholesteryl hemisuccinate (CHEMS) is a cholesterol derivative that integrates into lipid nanoparticle (LNP) formulations, primarily serving as a **pH-sensitive component** that enables controlled drug release.

- **Chemical Profile:** CHEMS ($C_{31}H_{50}O_4$) is a weak anionic lipid with a molecular weight of 486.73 g/mol. It is supplied as a white powder with >99% purity and requires storage at $-20^{\circ}C$ [1].
- **Functional Mechanism:** The key functional property of CHEMS is its **pH-dependent ionization state**. In acidic environments ($pH < 5.5$), its carboxyl group becomes protonated and neutral. At physiological or alkaline pH, it deprotonates, acquiring a negative charge. This transition is central to its role in facilitating endosomal escape and triggered release [2].

Formulation Design and Composition

Integrating CHEMS into LNPs requires careful balancing with other lipid components to maintain stability, encapsulation efficiency, and functionality.

- **Ionizable Cationic Lipid:** Enables electrostatic complexation with nucleic acids (e.g., siRNA, mRNA) at low pH during formulation. Examples include DLin-MC3-DMA (in ONPATRO) or ALC-0315 (in Comirnaty) [2] [3].
- **CHEMS (pH-Responsive Lipid):** Molar ratio typically **5-15%**. Incorporated to destabilize the endosomal membrane upon acidification [2].

- **Phospholipid (e.g., DSPC, DOPE):** Molar ratio typically **10%**. Acts as a structural lipid, forming the LNP bilayer and influencing membrane fluidity and fusion tendencies [3].
- **Cholesterol:** Molar ratio typically **30-40%**. Enhances membrane integrity and stability, and modulates particle rigidity and pharmacokinetics [4] [3].
- **PEGylated Lipid (e.g., DMG-PEG2000):** Molar ratio typically **1.5-2%**. Shields LNPs from rapid clearance, reduces aggregation, and controls particle size [4] [3].

Detailed Experimental Protocols

Protocol 1: Microfluidic Preparation of CHEMS-Containing LNPs

This method offers superior control over particle size and homogeneity, ideal for encapsulating nucleic acid payloads [4] [3].

- **Step 1: Lipid Stock Preparation**
 - Dissolve the ionizable lipid, CHEMS, phospholipid, cholesterol, and PEG-lipid in ethanol to create a combined **organic phase**.
 - For *in vivo* studies, a typical total lipid concentration is **10 mg/mL** [4].
- **Step 2: Aqueous Phase Preparation**
 - Dilute the nucleic acid payload (e.g., siRNA, mRNA) in an acidic aqueous buffer, such as **10 mM citrate buffer (pH 4.0)**. The acidic pH protonates the ionizable lipid and CHEMS, enhancing RNA encapsulation [4] [3].
- **Step 3: Microfluidic Mixing**
 - Load the organic and aqueous phases into separate syringes.
 - Use a microfluidic device (e.g., from Precision NanoSystems) with a **Total Flow Rate (TFR) of 12-15 mL/min** and a **Flow Rate Ratio (FRR) of 3:1 (aqueous:organic)**.
 - Collect the formed LNPs in a receiving vial [4] [3].
- **Step 4: Buffer Exchange and Purification**
 - Dialyze the raw LNP suspension against a large volume of **PBS (pH 7.4)** for at least 4 hours at 4°C to remove ethanol and raise the pH to physiological conditions.
 - Alternatively, use tangential flow filtration (TFF) or size-exclusion chromatography for purification and concentration [4].

Protocol 2: Thin-Film Hydration for Liposomal CHEMS Formulations

This traditional method is suitable for encapsulating small molecule drugs [2].

• Step 1: Lipid Film Formation

- Dissolve all lipid components (including CHEMS) in an organic solvent like chloroform in a round-bottom flask.
- Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin, dry lipid film on the flask walls.

• Step 2: Hydration and Size Reduction

- Hydrate the lipid film with an aqueous buffer (e.g., PBS or acetate buffer) containing the drug to be encapsulated at a temperature **10-15°C above the phase transition temperature** of the phospholipids.
- To achieve uniform size, sequentially extrude the hydrated liposomal dispersion through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, and finally 100 nm) using a liposome extruder.

• Step 3: Purification

- Purify the final liposomes from unencapsulated drug using gel filtration (e.g., Sephadex G-50) or dialysis.

Characterization and Quality Control

Rigorous characterization is essential to ensure LNP quality and performance.

Table 1: Key Analytical Methods for CHEMS-LNPs

Parameter	Method	Target Specification	Functional Significance
Particle Size & PDI	Dynamic Light Scattering (DLS)	70-150 nm, PDI <0.2	Influences biodistribution, cellular uptake, and stability [4] [3]

Parameter	Method	Target Specification	Functional Significance
Zeta Potential	Laser Doppler Velocimetry	Slightly negative to near neutral (± 10 mV)	Affects colloidal stability and interaction with cell membranes [4]
Encapsulation Efficiency	RiboGreen/fluorescence assay	>90% for RNA [4]	Directly impacts payload delivery and therapeutic potency
pH-Responsive Release	<i>In vitro</i> release study in buffers of varying pH	>80% release at pH 5.5 vs. <20% at pH 7.4	Confirms CHEMS functionality for triggered release

Performance Optimization and Troubleshooting

Optimizing CHEMS-LNPs is an iterative process. The diagram below outlines the development workflow and key optimization feedback loops.

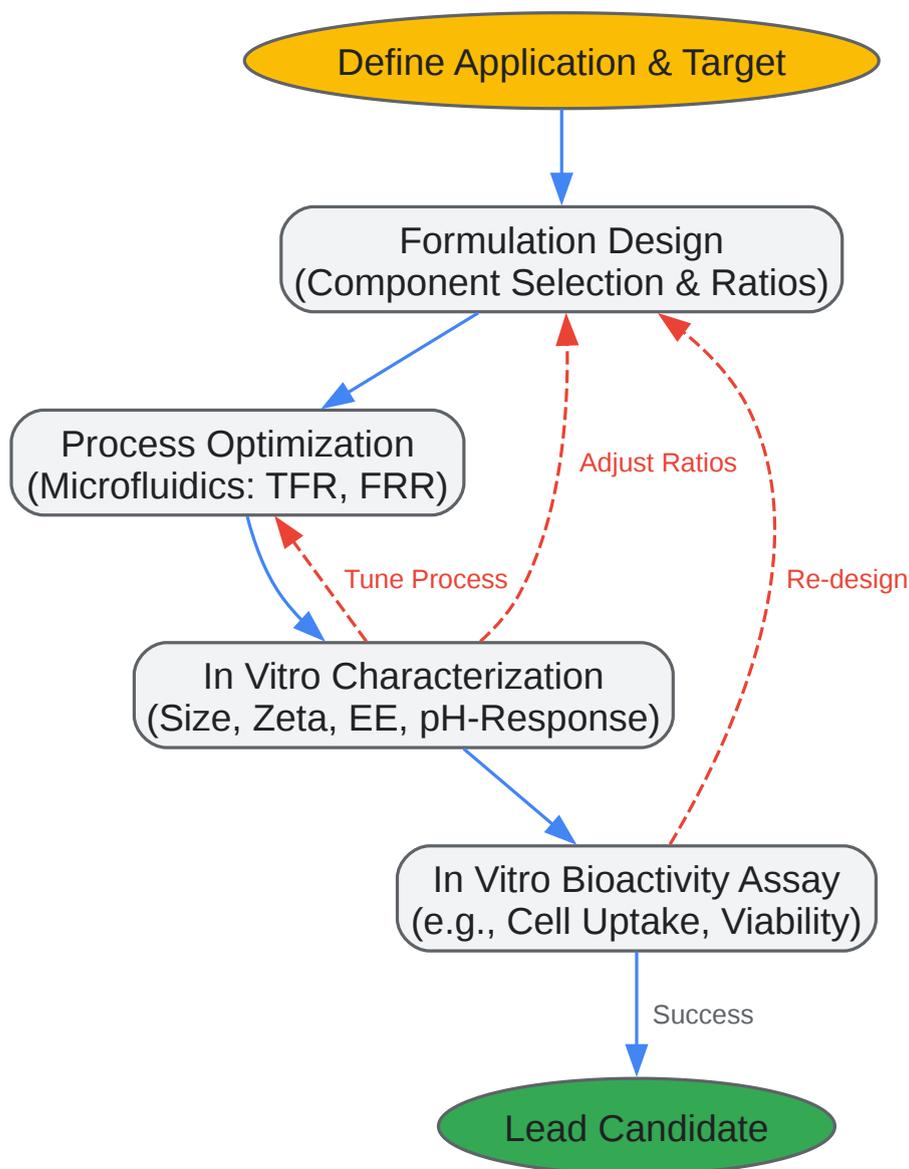


Diagram 1: CHEMS-LNP Development and Optimization Workflow

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Table 2: Critical Optimization Parameters and Troubleshooting Guide

Parameter	Impact on Performance	Optimization Strategy
CHEMS Molar Ratio	High ratios enhance pH-sensitivity but may compromise stability.	Test in 5-20% range; balance endosomal escape with particle integrity.

Parameter	Impact on Performance	Optimization Strategy
N/P Ratio (amine-to-phosphate)	Affects RNA encapsulation, particle size, and potential cytotoxicity [3].	Optimize between 3:1 and 6:1 ; lower ratios may reduce encapsulation [3].
Total Flow Rate (TFR)	Faster mixing creates smaller, more uniform particles [3].	Increase TFR (8-20 mL/min) to decrease LNP size [3].
Flow Rate Ratio (FRR)	Higher aqueous-to-organic ratios improve encapsulation efficiency [3].	Use 3:1 FRR for >95% RNA encapsulation [3].
Issue: Low EE	Poor drug loading.	Increase N/P ratio; ensure acidic pH (4-5) in aqueous phase [3].
Issue: Particle Aggregation	Physical instability.	Optimize PEG-lipid content (1-2%); include cryoprotectant for lyophilization.
Issue: Lack of pH-Response	No triggered release.	Verify CHEMS integrity and ratio; confirm buffer pH in release assays.

Application Notes for Therapeutic Use

CHEMS-LNPs are particularly suited for applications requiring intracellular delivery and controlled release.

- **Oncological Delivery:** CHEMS-LNPs can be designed to release chemotherapeutics specifically in the acidic tumor microenvironment or within endo/lysosomes of cancer cells, enhancing efficacy and reducing off-target effects.
- **Genetic Medicine Delivery:** For nucleic acids (siRNA, mRNA, CRISPR/Cas9), CHEMS promotes the critical endosomal escape step, increasing cytoplasmic bioavailability and therapeutic gene editing or protein expression efficacy [2].
- **Route of Administration:** These formulations have been investigated for intravenous, intramuscular, and even intravitreal (eye) injection. The formulation must be optimized for each route, considering factors like opsonization and target tissue accessibility [2].

Critical Considerations for Preclinical Development

Advancing CHEMS-LNPs toward clinical application requires careful safety and manufacturing planning.

- **Scalability and GMP:** Microfluidic synthesis offers a scalable path. Partnering with CMOs experienced in lipid-based nanomedicines is crucial for GMP production. Stability studies (ICH Q1A) under intended storage conditions are mandatory.
- **Safety and Toxicology:** Comprehensive *in vivo* toxicology studies must assess potential immunogenicity, hepatotoxicity (a common accumulation site for LNPs), and organ-specific histopathology. Inclusion of CHEMS is generally considered to improve safety by reducing the required dose frequency and amount through targeted release.

Summary

These Application Notes provide a foundation for developing effective CHEMS-containing LNPs. The technology is highly modular, allowing tuning of composition and process parameters for specific therapeutic goals. As the field advances, combining functional lipids like CHEMS with targeted ligands represents the next frontier for precision nanomedicine.

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